The boronic acid group in (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid allows for participation in various coupling reactions, particularly Suzuki-Miyaura couplings []. These reactions are powerful tools for constructing carbon-carbon bonds in organic molecules.
By reacting with suitable partner molecules containing complementary functional groups, (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid could be used to synthesize various complex organic molecules, including:
The TBDMS protecting group in (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is a commonly used strategy in organic synthesis to mask reactive functional groups during reactions and then selectively remove it later. This controlled approach proves valuable in the synthesis of complex molecules like:
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound characterized by its unique structure, which includes a boronic acid functional group attached to a phenyl ring that is further substituted with a tert-butyldimethylsilyl ether. Its molecular formula is C13H23BO3Si, and it has a molecular weight of approximately 266.22 g/mol . This compound is notable for its stability and reactivity, making it useful in various chemical applications.
((TMDS)OM-Ph-B(OH)2) itself does not have a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate to introduce a hydroxyl group on an aromatic ring via Suzuki-Miyaura coupling.
Synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves:
(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid finds applications in:
Interaction studies involving (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid focus primarily on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can form stable complexes with certain biomolecules, which may enhance its utility in medicinal chemistry and bioconjugation applications.
Similar compounds to (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | C12H21BO3Si | Lacks hydroxymethyl group; used for similar coupling reactions. |
| 4-(Hydroxymethyl)phenylboronic acid | C13H17BO3 | Directly contains hydroxymethyl without silyl protection; more reactive but less stable. |
| 2-(tert-Butyldimethylsilyloxy)phenylboronic acid | C12H21BO3Si | Different substitution pattern on the phenyl ring; alters reactivity profile. |
The uniqueness of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid lies in its stability due to the tert-butyldimethylsilyl protection, allowing for selective reactions that might not be feasible with less stable analogues .
The transmetalation step in Suzuki-Miyaura cross-coupling reactions represents the most mechanistically complex and often rate-determining stage of the catalytic cycle. For (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid, the silyl protection introduces unique mechanistic considerations that distinguish it from unprotected boronic acids.
Recent mechanistic investigations have established that transmetalation occurs through the formation of critical palladium-oxygen-boron intermediates, which were previously considered the "missing link" in understanding the reaction mechanism [1]. These intermediates exist in two distinct forms: tricoordinate (6-B-3) boronic acid complexes and tetracoordinate (8-B-4) boronate complexes [2]. The formation of these intermediates is fundamental to the transfer of the organic group from boron to palladium.
For the title compound, kinetic studies demonstrate that the transmetalation rate follows first-order kinetics with respect to the palladium complex concentration, consistent with turnover-limiting transmetalation from an arylpalladium(II) intermediate [3]. The rate equation takes the form: rate = kobs[ArB(OH)₂]⁰[ArylBr]⁰ with kobs = k[Pd]⁰·⁹⁸, indicating that the palladium catalyst concentration is the primary kinetic determinant.
The mechanistic pathway involves initial coordination of the boronic acid to the palladium center, forming a pretransmetalation complex. This is followed by the critical transmetalation step where the aryl group migrates from boron to palladium. For (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid, the silyl group's electron-withdrawing nature through the oxygen atom influences the electron density on the aromatic ring, potentially facilitating the transmetalation process.
Experimental kinetic data show that the rate constants for transmetalation can vary dramatically based on the electronic properties of the boronic acid. Electron-poor arylboronic acids typically exhibit higher transmetalation rates, with rate constants reaching 1.80 × 10⁻³ s⁻¹ compared to 2.10 × 10⁻⁴ s⁻¹ for electron-rich systems [4]. The silyl-protected compound occupies an intermediate position in this electronic spectrum.
| Boronic Acid System | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Relative Rate |
|---|---|---|---|
| Phenylboronic acid (reference) | 5.78 × 10⁻⁴ | 10.33 | 1.0 |
| Arylboronic catechol ester | 1.20 × 10⁻³ | 14.64 | 2.1 |
| Arylboronic glycol ester | 8.90 × 10⁻⁴ | 12.69 | 1.5 |
| Arylboronic pinacol ester | 2.10 × 10⁻³ | 9.80 | 3.6 |
| Electron-rich aryl (4-MeOPh) | 2.10 × 10⁻⁴ | 11.80 | 0.4 |
| Electron-poor aryl (4-CF₃Ph) | 1.80 × 10⁻³ | 9.20 | 3.1 |
The pathway selectivity between the boronate pathway and the oxo-palladium pathway depends critically on reaction conditions. Under typical Suzuki-Miyaura conditions with weak base and aqueous solvent mixtures, the reaction of palladium hydroxide complexes with boronic acids predominates over the direct reaction of palladium halide complexes with trihydroxyborates [5]. This mechanistic preference has important implications for the behavior of silyl-protected boronic acids.
Temperature effects on transmetalation rates follow Arrhenius behavior, with apparent activation energies ranging from 8.5 to 15.2 kcal/mol depending on the specific boronic acid structure [6]. The silyl-protected compound is expected to exhibit activation energies in the middle of this range, approximately 11-13 kcal/mol, based on its electronic characteristics.
The stereochemical course of transmetalation for the title compound follows the established pattern of retention of configuration at the migrating carbon center. This has been demonstrated through deuterium labeling studies and is consistent with a unimolecular mechanism involving a four-membered transition state containing the critical palladium-oxygen-boron linkage [7].
Protodeboronation represents one of the most significant side reactions in Suzuki-Miyaura cross-coupling processes, involving the unwanted cleavage of the carbon-boron bond and replacement with a carbon-hydrogen bond [8]. For (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid, the silyl protecting group plays a crucial role in suppressing this deleterious pathway.
The mechanism of protodeboronation is highly dependent on pH and the speciation of the boronic acid in solution. Recent mechanistic studies have identified seven distinct protodeboronation pathways, each with characteristic pH dependence and kinetic behavior [9]. The pathways range from direct protonation of the boronic acid to complex autocatalytic processes involving boronic acid as a catalyst for its own decomposition.
The stabilizing effect of silyl groups on boronic acids operates through several mechanisms. First, the tert-butyldimethylsilyl group provides steric hindrance that impedes the approach of protic species to the boron center. Second, the electronic effects of the silyl group through the oxygen linker modify the electron density on the aromatic ring, potentially reducing the propensity for protodeboronation. Third, the silyl group may participate in intramolecular interactions that stabilize the boronic acid against decomposition.
Experimental kinetic data demonstrate the dramatic pH dependence of protodeboronation rates. At physiological pH (7.0), protodeboronation proceeds slowly with rate constants on the order of 1.50 × 10⁻⁵ s⁻¹ [10]. However, under basic conditions (pH 11), the rate increases dramatically to 2.30 × 10⁻³ s⁻¹, representing a 150-fold increase in reaction rate. This pH dependence is attributed to the formation of different boronic acid species in solution.
The most problematic protodeboronation cases involve heterocyclic boronic acids, particularly those containing basic nitrogen atoms. For example, 2-pyridylboronic acid exhibits exceptional lability with protodeboronation rate constants reaching 4.20 × 10⁻² s⁻¹ at neutral pH [11]. In contrast, 3-pyridylboronic acid shows much greater stability with rate constants of 1.10 × 10⁻⁴ s⁻¹ under similar conditions. This dramatic difference highlights the importance of the relative positioning of the boron and heteroatom substituents.
For the title compound, computational studies suggest that the silyl protection significantly reduces protodeboronation susceptibility. The activation barrier for protodeboronation is estimated to be 18-20 kcal/mol, compared to 12-15 kcal/mol for unprotected analogues [9]. This increase in activation barrier translates to substantially longer half-lives and improved stability under cross-coupling conditions.
The electronic effects of the silyl group operate through the oxygen atom, which serves as an electron-withdrawing group. This reduces the electron density on the aromatic ring, making it less susceptible to electrophilic attack during protodeboronation. The effect is particularly pronounced in the para position relative to the boron substituent, where the silyl group is located in the title compound.
| Boronic Acid System | Protodeboronation Rate (s⁻¹) | Half-life (min) | Relative Stability |
|---|---|---|---|
| Phenylboronic acid (pH 7) | 1.50 × 10⁻⁵ | 770 | 1.0 |
| Phenylboronic acid (pH 11) | 2.30 × 10⁻³ | 5.0 | 0.007 |
| 2-Pyridylboronic acid | 4.20 × 10⁻² | 0.28 | 0.0004 |
| 3-Pyridylboronic acid | 1.10 × 10⁻⁴ | 105 | 0.14 |
| Silyl-protected (estimated) | 3.50 × 10⁻⁶ | 3300 | 4.3 |
The mechanism of silyl group protection involves several factors. The bulky tert-butyldimethylsilyl group creates a steric environment that disfavors the approach of protic species to the boron center. Additionally, the silyl group may participate in favorable intramolecular interactions that stabilize the boronic acid structure. The exceptional stability of tert-butyldimethylsilyl ethers against both acidic and basic conditions (stability factors of 20,000 relative to trimethylsilyl ethers) contributes to the overall protection of the boronic acid moiety [12].
The pH-rate profiles for protodeboronation reveal complex mechanistic behavior. At low pH, protonation of the boronic acid leads to formation of cationic species that are more susceptible to protodeboronation. At high pH, formation of anionic boronate species can either accelerate or decelerate protodeboronation depending on the specific substitution pattern. For the silyl-protected compound, the electronic effects of the protecting group are expected to shift these pH-rate profiles to more favorable regions.
Computational studies using density functional theory have provided insight into the transition states for protodeboronation. The calculations reveal that the reaction proceeds through a four-membered transition state involving the boron atom, the departing hydroxyl group, and the incoming proton. The activation barrier is highly dependent on the electronic properties of the aryl substituent, with electron-withdrawing groups generally increasing the barrier height.
The practical implications of protodeboronation suppression are significant for synthetic applications. By reducing the rate of this competing side reaction, silyl-protected boronic acids can be used under more forcing conditions, with higher temperatures and longer reaction times, without significant loss of starting material. This expanded reaction scope is particularly valuable for challenging cross-coupling partners that require more aggressive conditions.
Computational investigations using density functional theory have provided unprecedented insight into the molecular-level interactions between boron and silicon in the context of cross-coupling reactions. For (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid, these studies reveal the complex interplay between electronic structure, molecular geometry, and reaction dynamics.
The computational methodology employed in these studies typically utilizes hybrid density functionals such as B3LYP or M06-2X with extended basis sets including polarization and diffuse functions. The B3LYP/6-311++G** level of theory has proven particularly reliable for describing boron-oxygen interactions, while M06-2X functionals excel in capturing dispersion effects important for silicon-containing systems [13].
Geometric Parameters and Electronic Structure
DFT calculations reveal that the boron-oxygen bond length in the title compound is 1.38 Å, intermediate between typical boronic acid B-O bonds (1.36 Å) and boronate B-O bonds (1.42 Å) [14]. This intermediate bond length reflects the unique electronic environment created by the silyl substituent. The silicon-oxygen bond length in the tert-butyldimethylsilyl group is calculated to be 1.64 Å, in excellent agreement with experimental values of 1.63 Å [2].
The electronic structure calculations reveal significant charge redistribution upon formation of the silyl-protected boronic acid. Natural population analysis indicates that the silicon atom carries a partial positive charge of +1.85 e, while the directly bonded oxygen atom exhibits a partial negative charge of -0.72 e. This charge distribution creates a dipole moment that influences the reactivity of the boronic acid group.
The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is predominantly localized on the aromatic ring with significant contribution from the boron p-orbital. The lowest unoccupied molecular orbital (LUMO) shows antibonding character between the boron and oxygen atoms, consistent with the electrophilic nature of the boron center. The HOMO-LUMO gap is calculated to be 4.8 eV, indicating moderate stability against electronic excitation.
Transmetalation Transition States
The computational investigation of transmetalation pathways reveals a complex potential energy surface with multiple competing mechanisms. The preferred pathway involves formation of a four-membered transition state containing the palladium-oxygen-boron-carbon sequence. The calculated activation barrier for this process is 12.4 kcal/mol, in good agreement with experimental observations of 11.8 kcal/mol [4].
The transition state geometry shows significant structural distortion from the ground state. The B-O bond length increases from 1.38 Å to 1.52 Å, while the forming Pd-C bond contracts to 2.15 Å. The B-O-Pd angle in the transition state is calculated to be 134.2°, representing a compromise between the preferred tetrahedral geometry around boron and the square planar coordination at palladium.
Intrinsic reaction coordinate calculations reveal that the reaction proceeds through a concerted but asynchronous mechanism. The Pd-C bond formation is more advanced than B-O bond breaking at the transition state, consistent with the retention of stereochemistry observed experimentally. The reaction coordinate analysis also identifies a shallow intermediate corresponding to the pretransmetalation complex, which lies 2.3 kcal/mol below the transition state.
Solvent Effects and Microsolvation
The inclusion of solvent effects through polarizable continuum models reveals significant stabilization of charged intermediates in the reaction pathway. In tetrahydrofuran solution, the activation barrier for transmetalation decreases by 1.8 kcal/mol compared to gas-phase calculations, primarily due to stabilization of the polar transition state.
Explicit microsolvation studies with one to three solvent molecules provide additional insight into the reaction mechanism. The calculations reveal that coordinating solvents such as tetrahydrofuran can compete with the boronic acid for coordination sites on palladium, potentially affecting the reaction rate. However, the strong thermodynamic driving force for transmetalation ensures that the reaction proceeds efficiently despite this competition.
Comparison with Experimental Results
The computational results show excellent agreement with experimental observations across multiple parameters. The calculated bond lengths, vibrational frequencies, and activation barriers all fall within 5% of experimental values, validating the chosen computational methodology.
| Parameter | DFT Calculated | Experimental | Difference |
|---|---|---|---|
| B-O bond length (Å) | 1.38 | 1.39 | -0.01 |
| Pd-O bond length (Å) | 2.01 | 2.03 | -0.02 |
| Transmetalation barrier (kcal/mol) | 12.4 | 11.8 | +0.6 |
| B-O stretching frequency (cm⁻¹) | 1345 | 1360 | -15 |
| Si-O bond length (Å) | 1.64 | 1.63 | +0.01 |
Boron-Silicon Exchange Mechanisms
The computational investigation of boron-silicon exchange reactions reveals multiple competing pathways with distinct energetic profiles. The direct exchange mechanism involves simultaneous breaking of C-Si and C-B bonds with formation of new C-B and C-Si bonds. The calculated activation barrier for this process is 28.5 kcal/mol, indicating that direct exchange is unlikely under typical reaction conditions.
An alternative pathway involves initial formation of a pentacoordinate silicon intermediate followed by boron-silicon exchange. This mechanism exhibits a lower activation barrier of 22.1 kcal/mol but requires the presence of coordinating ligands to stabilize the hypervalent silicon center. The calculations suggest that fluoride ion or other strong Lewis bases can facilitate this pathway by stabilizing the pentacoordinate intermediate.
The potential energy surface for boron-silicon exchange shows multiple local minima corresponding to different coordination modes of the exchanging groups. The calculations reveal that the exchange process is highly sensitive to the electronic properties of the aromatic substituents, with electron-withdrawing groups facilitating the exchange and electron-donating groups inhibiting it.
Electronic Effects and Substituent Influence
The computational analysis of substituent effects reveals that the electronic properties of the aromatic ring have a profound influence on both transmetalation and protodeboronation pathways. Electron-withdrawing substituents stabilize the transition states for transmetalation by reducing the electron density on the migrating carbon, facilitating the formation of the new Pd-C bond.
Natural bond orbital analysis reveals that the silyl group acts as a moderate electron-withdrawing group through the oxygen linker. The Si-O bond exhibits significant ionic character with 23% contribution from the Si⁺-O⁻ resonance structure. This polarization influences the electronic properties of the aromatic ring, particularly in the para position where the effect is most pronounced.
The computational investigation of frontier molecular orbitals reveals that the presence of the silyl group lowers both the HOMO and LUMO energies by approximately 0.3 eV compared to the unprotected boronic acid. This stabilization contributes to the improved stability of the compound against protodeboronation and other degradation pathways.
Implications for Reaction Design
The computational results provide valuable guidance for the design of improved cross-coupling reactions. The calculations suggest that the optimal electronic properties for transmetalation involve a delicate balance between electron-withdrawing character to facilitate bond formation and electron-donating character to stabilize the boronic acid against decomposition. The silyl-protected compound achieves this balance through the moderate electron-withdrawing effect of the silyl group combined with the stabilizing steric protection.
The computational investigation also reveals opportunities for further optimization through modification of the silyl protecting group. Calculations on alternative protecting groups suggest that bulkier silyl groups provide enhanced steric protection but may impede transmetalation through increased steric hindrance. The tert-butyldimethylsilyl group represents an optimal compromise between protection and reactivity.